molecular formula C11H11N B061899 4-(3-Cyanophenyl)-1-butene CAS No. 161637-21-4

4-(3-Cyanophenyl)-1-butene

Cat. No.: B061899
CAS No.: 161637-21-4
M. Wt: 157.21 g/mol
InChI Key: SKGMCXRCDBAACB-UHFFFAOYSA-N
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Description

4-(3-Cyanophenyl)-1-butene is an organic compound that features a butene chain attached to a phenyl ring with a cyano group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Cyanophenyl)-1-butene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyanophenyl)-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Products may include 4-(3-hydroxyphenyl)-1-butene or 4-(3-formylphenyl)-1-butene.

    Reduction: The major product is 4-(3-aminophenyl)-1-butene.

    Substitution: Products depend on the substituent introduced, such as 4-(3-bromophenyl)-1-butene.

Scientific Research Applications

4-(3-Cyanophenyl)-1-butene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be modified to create biologically active molecules for pharmaceutical research.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(3-Cyanophenyl)-1-butene depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved vary based on the derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Cyanophenyl)-1-butene: Similar structure but with the cyano group at the para position.

    4-(2-Cyanophenyl)-1-butene: Similar structure but with the cyano group at the ortho position.

    4-(3-Nitrophenyl)-1-butene: Similar structure but with a nitro group instead of a cyano group.

Uniqueness

4-(3-Cyanophenyl)-1-butene is unique due to the position of the cyano group, which influences its reactivity and the types of reactions it can undergo. The meta position of the cyano group can affect the electronic properties of the phenyl ring, making it distinct from its ortho and para counterparts.

Properties

IUPAC Name

3-but-3-enylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGMCXRCDBAACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641136
Record name 3-(But-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161637-21-4
Record name 3-(But-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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